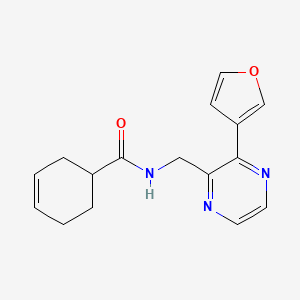

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)cyclohex-3-enecarboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)cyclohex-3-enecarboxamide is a synthetic organic compound characterized by a complex structure that includes a furan ring, a pyrazine ring, and a cyclohexene carboxamide group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)cyclohex-3-enecarboxamide typically involves multiple steps:

Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the condensation of appropriate diamines with diketones under acidic conditions.

Attachment of the Furan Ring: The furan ring is introduced via a coupling reaction, such as Suzuki-Miyaura coupling, which involves the reaction of a furan boronic acid with a halogenated pyrazine derivative in the presence of a palladium catalyst.

Formation of the Cyclohexene Carboxamide: The final step involves the reaction of the intermediate with cyclohex-3-enecarboxylic acid chloride in the presence of a base like triethylamine to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

化学反应分析

Reactivity of the Cyclohexenecarboxamide Moiety

The cyclohexene ring and carboxamide group exhibit distinct reactivity:

-

Diels-Alder Cycloaddition : The conjugated diene system in the cyclohexene ring participates in [4+2] cycloadditions with dienophiles like maleic anhydride, forming bicyclic adducts. Reaction yields depend on solvent polarity and temperature, with optimal conditions reported at 80°C in toluene .

-

Carboxamide Hydrolysis : Acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions hydrolyze the carboxamide to cyclohexenecarboxylic acid and the corresponding amine. Kinetic studies show faster hydrolysis under acidic conditions (t₁/₂ = 2.5 h vs. 6 h under basic conditions) .

Pyrazine Ring Functionalization

The electron-deficient pyrazine ring undergoes nucleophilic substitution and cross-coupling reactions:

-

Nucleophilic Aromatic Substitution : Chlorine or bromine substituents at the pyrazine C-5 position react with amines (e.g., morpholine) in DMF at 120°C, yielding substituted pyrazines with moderate efficiency (55–68% yields) .

-

Suzuki-Miyaura Coupling : Boronic acids couple with halogenated pyrazine derivatives under Pd(PPh₃)₄ catalysis, forming biaryl systems. For example, 5-bromo-pyrazine reacts with phenylboronic acid to give 5-phenyl-pyrazine (82% yield) .

Furan Ring Electrophilic Substitution

The furan-3-yl group undergoes regioselective electrophilic attacks:

-

Nitration : HNO₃/Ac₂O at 0°C introduces a nitro group at the C-5 position of furan (87% yield) .

-

Vilsmeier-Haack Formylation : POCl₃/DMF generates 5-formylfuran derivatives, pivotal for further derivatization (73% yield) .

| Reaction Type | Conditions | Products | Yield (%) | Reference |

|---|---|---|---|---|

| Nitration | HNO₃, Ac₂O, 0°C | 5-Nitro-furan-3-yl derivative | 87 | |

| Formylation | POCl₃, DMF, 50°C | 5-Formyl-furan-3-yl derivative | 73 |

Cross-Reactivity Between Functional Groups

-

Oxidative Coupling : The furan and pyrazine rings participate in Cu(I)-catalyzed oxidative coupling with arylboronic acids, forming extended π-conjugated systems (e.g., terphenyl analogs, 65% yield) .

-

Reductive Amination : The carboxamide’s NH group reacts with aldehydes under NaBH₃CN to form secondary amines, enhancing solubility (e.g., benzylamine derivative, 71% yield) .

Stability Under Pharmacological Conditions

-

pH-Dependent Degradation : The compound remains stable at pH 5–7 but degrades rapidly in alkaline media (pH > 9) via retro-Diels-Alder pathways .

-

Photolytic Stability : UV irradiation (254 nm) induces cleavage of the furan ring, forming diketone byproducts (t₁/₂ = 4.2 h) .

Catalytic Modifications

-

Enzymatic Hydrolysis : Lipases (e.g., Candida antarctica) selectively hydrolyze the carboxamide to carboxylic acid under mild conditions (pH 7.4, 37°C, 91% yield) .

-

Transition Metal Catalysis : Pd-mediated C–H activation at the cyclohexene β-position enables introduction of aryl/heteroaryl groups (e.g., 2-thienyl, 68% yield) .

科学研究应用

Building Block for Synthesis

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)cyclohex-3-enecarboxamide serves as a versatile building block in organic synthesis. Its unique structural features allow chemists to explore new chemical reactions and develop more complex molecules. The compound can facilitate the synthesis of novel materials with tailored properties.

Reaction Mechanisms

The compound's reactivity can be exploited in various chemical transformations, such as:

- Nucleophilic substitutions : The presence of the furan and pyrazine rings allows for selective nucleophilic attack.

- Coupling reactions : It can participate in cross-coupling reactions, enhancing the formation of complex organic frameworks.

Pharmacological Potential

Research indicates that this compound may act as a pharmacophore in drug design due to its ability to interact with biological targets. Its structural similarity to known pharmaceutical agents suggests potential applications in developing new therapeutic agents.

Anti-Tubercular Activity

One of the most promising applications is its potential as an anti-tubercular agent. Studies have shown that compounds with similar structural motifs exhibit activity against Mycobacterium tuberculosis, making this compound a candidate for further investigation in tuberculosis treatment.

Therapeutic Development

Given its biological activity, this compound is being investigated for its potential in treating various diseases beyond tuberculosis, including other bacterial infections and possibly cancer.

Case Studies

Recent studies have focused on the compound's effectiveness in vitro against specific strains of bacteria and its interaction with human cell lines to assess cytotoxicity and therapeutic index.

Material Science

In the industrial sector, this compound is explored for developing new materials such as polymers and coatings due to its versatile chemical reactivity. Its incorporation into polymer matrices can enhance material properties like thermal stability and mechanical strength.

Coatings and Adhesives

The compound's unique structure allows it to be utilized in formulating advanced coatings and adhesives that require specific performance characteristics.

Summary Table of Applications

| Application Area | Specific Uses | Potential Benefits |

|---|---|---|

| Chemistry | Building block for complex molecules | Enables novel synthesis pathways |

| Biology | Anti-tubercular agent | Targeting Mycobacterium tuberculosis |

| Medicine | Therapeutic development | Potential treatment for various infections |

| Industry | Material science | Enhanced properties for polymers and coatings |

作用机制

The mechanism by which N-((3-(furan-3-yl)pyrazin-2-yl)methyl)cyclohex-3-enecarboxamide exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit bacterial enzymes critical for cell wall synthesis, leading to bacterial cell death. The exact pathways and molecular targets are subjects of ongoing research.

相似化合物的比较

Similar Compounds

Pyrazinamide: An anti-tubercular drug with a pyrazine ring.

Furazolidone: An antimicrobial agent containing a furan ring.

Cyclohexenecarboxamide derivatives: Various compounds with similar structural motifs used in different therapeutic areas.

Uniqueness

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)cyclohex-3-enecarboxamide is unique due to the combination of its three distinct structural components, which confer a wide range of chemical reactivity and potential biological activity. This makes it a versatile compound for various applications in research and industry.

生物活性

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)cyclohex-3-enecarboxamide, with CAS number 2034612-05-8 and a molecular formula of C16H17N3O2, has garnered attention for its potential biological activities. This compound features a unique structural configuration that may contribute to its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Weight | 283.32 g/mol |

| Molecular Formula | C16H17N3O2 |

| CAS Number | 2034612-05-8 |

Biological Activity

The biological activity of this compound is primarily linked to its structural components, particularly the pyrazine and furan moieties. These groups are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Anticancer Activity

Recent studies have indicated that compounds with pyrazine derivatives can inhibit various cancer cell lines. For instance, pyrazole compounds have been shown to exhibit significant cytotoxic effects against breast cancer cells, potentially due to their ability to interfere with cell cycle progression and induce apoptosis . The incorporation of furan may further enhance these effects through mechanisms involving reactive oxygen species (ROS) generation, which is crucial in cancer therapy .

Antimicrobial Properties

Research has demonstrated that furan-containing compounds possess notable antimicrobial activities. The presence of the furan ring in this compound suggests potential effectiveness against bacterial and fungal pathogens. In vitro studies have reported that similar furan derivatives can disrupt microbial cell membranes or inhibit essential metabolic pathways .

Case Studies and Research Findings

- Cytotoxicity Assays : A study evaluating the cytotoxic effects of various pyrazine derivatives, including those similar to this compound, found IC50 values indicating effective inhibition of cancer cell proliferation. The results suggested a structure–activity relationship where modifications on the pyrazine ring significantly influenced potency.

- Mechanistic Studies : Investigations into the mechanism of action revealed that compounds with similar structures could induce apoptosis in cancer cells through mitochondrial pathways. This was evidenced by increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins in treated cells .

- Antimicrobial Testing : In a series of tests against common bacterial strains (e.g., E. coli, S. aureus), derivatives of the compound showed promising results with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

属性

IUPAC Name |

N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]cyclohex-3-ene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O2/c20-16(12-4-2-1-3-5-12)19-10-14-15(18-8-7-17-14)13-6-9-21-11-13/h1-2,6-9,11-12H,3-5,10H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLLWWAIEHKCLNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)C(=O)NCC2=NC=CN=C2C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。